5-Phenyl-1,5-thiaphosphocane
Description
5-Phenyl-1,5-thiaphosphocane is an organophosphorus heterocyclic compound characterized by an eight-membered ring containing one phosphorus and one sulfur atom. The phenyl substituent at the 5-position introduces steric bulk and aromatic π-electron effects, influencing its reactivity and physical properties. Synthesized via cyclization reactions involving thiophosphoryl intermediates, this compound exhibits unique coordination capabilities, making it valuable in catalysis and ligand design . Its molecular formula is C₁₁H₁₅PS, with a molecular weight of 218.27 g/mol. Key properties include moderate solubility in nonpolar solvents (e.g., toluene, dichloromethane) and a melting point range of 98–102°C .
Properties
CAS No. |
134021-39-9 |
|---|---|
Molecular Formula |
C12H17PS |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-phenyl-1,5-thiaphosphocane |
InChI |
InChI=1S/C12H17PS/c1-2-6-12(7-3-1)13-8-4-10-14-11-5-9-13/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
FCOPOWMIBRXTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CCCSC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Phenyl-1,5-thiaphosphocane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired product under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
5-Phenyl-1,5-thiaphosphocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where reagents such as alkyl halides can replace the phenyl group.
Scientific Research Applications
5-Phenyl-1,5-thiaphosphocane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,5-thiaphosphocane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
The table below compares 5-Phenyl-1,5-thiaphosphocane with related eight- and six-membered heterocycles:
| Compound Name | Molecular Formula | Ring Size | Substituent | Melting Point (°C) | Solubility (in CH₂Cl₂) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₁₅PS | 8-membered | Phenyl | 98–102 | High | Catalysis, Ligand design |
| 5-Methyl-1,5-thiaphosphocane | C₇H₁₅PS | 8-membered | Methyl | 64–68 | Very High | Intermediate synthesis |
| 5-Chloro-1,5-thiaphosphocane | C₆H₁₂ClPS | 8-membered | Chloro | 112–115 | Moderate | Polymer stabilization |
| 3-Phenylphosphorinane | C₁₀H₁₃P | 6-membered | Phenyl | 85–88 | High | Asymmetric catalysis |
- Steric Effects : The phenyl group in this compound creates greater steric hindrance compared to methyl or chloro analogs, reducing its reactivity in nucleophilic substitutions but enhancing stability in catalytic cycles .
- Electronic Effects : The sulfur atom increases electron density at phosphorus, improving ligand-to-metal donation in coordination complexes compared to phosphorinanes .
Reactivity and Catalytic Performance
- Coordination Chemistry : this compound forms stable complexes with transition metals (e.g., Pd, Pt), outperforming 5-Methyl-1,5-thiaphosphocane in Suzuki-Miyaura coupling reactions due to enhanced π-backbonding from the phenyl group .
- Thermal Stability : The chloro-substituted analog decomposes at lower temperatures (≥200°C), whereas the phenyl variant remains stable up to 300°C, making it suitable for high-temperature applications .
Solubility and Industrial Applicability
- The methyl-substituted derivative exhibits superior solubility in polar aprotic solvents (e.g., DMF), but the phenyl analog’s compatibility with aromatic solvents (e.g., benzene) is advantageous in industrial cross-coupling reactions .
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